N-[1-(5-ethyl-4-methylthiophen-2-yl)ethyl]-2-methyloxolane-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(5-ethyl-4-methylthiophen-2-yl)ethyl]-2-methyloxolane-3-sulfonamide, commonly known as EHT 1864, is a small molecule inhibitor that targets the Rho family of GTPases. It was first synthesized in 2010 by researchers at the University of North Carolina at Chapel Hill. Since then, EHT 1864 has been extensively studied for its potential applications in scientific research.
Mechanism of Action
EHT 1864 works by binding to the switch II region of Rho GTPases, which prevents their activation by guanine nucleotide exchange factors. This, in turn, leads to the inhibition of downstream signaling pathways that are dependent on Rho GTPases.
Biochemical and Physiological Effects:
Studies have shown that EHT 1864 can inhibit the migration and invasion of cancer cells, as well as the proliferation of cancer stem cells. Additionally, EHT 1864 has been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines by macrophages.
Advantages and Limitations for Lab Experiments
One advantage of using EHT 1864 in lab experiments is its specificity for Rho GTPases, which allows for the selective inhibition of these proteins without affecting other cellular processes. However, one limitation of using EHT 1864 is its relatively low water solubility, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on EHT 1864. One area of interest is the development of more water-soluble analogs of EHT 1864, which would increase its utility in experimental settings. Additionally, further studies are needed to fully elucidate the mechanisms by which EHT 1864 exerts its anti-cancer and anti-inflammatory effects. Finally, there is potential for the development of EHT 1864 as a therapeutic agent for the treatment of cancer and inflammatory diseases.
Synthesis Methods
The synthesis of EHT 1864 involves several steps, starting with the reaction of 5-ethyl-4-methylthiophene-2-carboxylic acid with ethylene glycol to form the corresponding ester. The ester is then reacted with sodium hydride and 2-bromoethanol to form the alcohol, which is subsequently treated with sulfuryl chloride to form the sulfonamide. Finally, the oxolane ring is formed by reacting the sulfonamide with 2-methylpropanal in the presence of a Lewis acid catalyst.
Scientific Research Applications
EHT 1864 has been shown to be a potent inhibitor of Rho GTPases, which are important regulators of cytoskeletal dynamics, cell adhesion, and migration. As such, EHT 1864 has been used extensively in scientific research to investigate the role of Rho GTPases in various cellular processes.
properties
IUPAC Name |
N-[1-(5-ethyl-4-methylthiophen-2-yl)ethyl]-2-methyloxolane-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S2/c1-5-12-9(2)8-13(19-12)10(3)15-20(16,17)14-6-7-18-11(14)4/h8,10-11,14-15H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDPZMADRRAUDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(C)NS(=O)(=O)C2CCOC2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5-ethyl-4-methylthiophen-2-yl)ethyl]-2-methyloxolane-3-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.